REACTION_CXSMILES
|
C[N:2]([CH3:5])C=O.[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])[CH2:10]CCl)[CH3:7]>C(O)C.[Pd]>[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])[CH2:10][CH2:5][NH2:2])[CH3:7]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCl)OCC
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15m)
|
Type
|
CUSTOM
|
Details
|
(Retention time (tR) of starting material 5.1 min, product 6.5 min)
|
Duration
|
6.5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a crude product, which
|
Type
|
CUSTOM
|
Details
|
The suspension was degassed, saturated with H2
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
FILTRATION
|
Details
|
filtered through Celite 545
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 25 mL of 12 N KOH
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
The ether layer was filtered through glass wool/Na2CO3
|
Type
|
CUSTOM
|
Details
|
dried over Na The solvent
|
Type
|
CUSTOM
|
Details
|
was removed under water
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCN)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 126 mmol | |
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |